Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2

Isotope Dilution Mass Spectrometry Internal Standard

Quantifying the Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate impurity in Anagrelide API batches demands an isotopically matched internal standard that co-elutes precisely with the analyte-deuterated analogs introduce chromatographic retention time shifts that undermine assay accuracy. - 13C2 labeling provides a definitive +2 Da mass shift for unambiguous MS differentiation without deuterium isotope effects, ensuring identical ionization efficiency and co-elution. - Direct structural identity to the Anagrelide impurity enables validated isotope dilution quantification per ICH Q3A/Q3B impurity guidelines and supports ANDA/DMF method validation.

Molecular Formula C11H12Cl2N2O4
Molecular Weight 309.11 g/mol
CAS No. 1246818-19-8
Cat. No. B587517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2
CAS1246818-19-8
SynonymsN-[(2,3-Dichloro-6-nitrophenyl)methyl]glycine Ethyl Ester-13C2; 
Molecular FormulaC11H12Cl2N2O4
Molecular Weight309.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H12Cl2N2O4/c1-2-19-10(16)6-14-5-7-9(15(17)18)4-3-8(12)11(7)13/h3-4,14H,2,5-6H2,1H3/i6+1,10+1
InChIKeyNSGVBEKJYQRLIP-UFYQYTSASA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 (CAS 1246818-19-8): A 13C2-Labeled Internal Standard for Quantitative Analysis and Impurity Profiling


Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is a stable isotope-labeled compound wherein both carbon atoms of the glycine ethyl ester moiety are substituted with carbon-13 [1]. It is the 13C2-labeled analog of Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate, a key starting material and known impurity in the synthesis of the anti-thrombocythemic agent Anagrelide . This compound is supplied as a yellow solid with a molecular weight of 309.12 g/mol and is intended for use as an internal standard in quantitative analytical methods such as NMR, GC-MS, and LC-MS .

Why Unlabeled or Differently Labeled Analogs Cannot Substitute for Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 in Quantitative MS and Impurity Studies


The substitution of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 with its unlabeled analog (CAS 85325-11-7) or other isotope-labeled variants fundamentally compromises the quantitative accuracy and specificity of LC-MS or GC-MS assays. The 13C2 isotopic label imparts a distinct +2 Da mass shift relative to the unlabeled compound, allowing for unequivocal differentiation in mass spectrometric detection and enabling precise internal standardization via isotope dilution [1]. Using a deuterated (2H) or 15N-labeled analog, while also mass-shifted, may introduce deuterium isotope effects that alter chromatographic retention times and fragmentation patterns, thereby violating the co-elution requirement for an ideal internal standard [2]. The unique combination of this compound's specific 13C2 labeling pattern and its direct structural identity to the Anagrelide impurity makes it irreplaceable for accurate quantification in both pharmacokinetic studies and impurity profiling methods.

Quantitative Differentiation of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 Against Closest Analogs


Isotopic Purity and Enrichment Enables Accurate Isotope Dilution Mass Spectrometry (IDMS)

Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is specifically enriched with 13C at both carbon positions of the glycine ethyl ester moiety. While a specific certificate of analysis is required for precise batch-to-batch enrichment values, industry standards for 13C2-labeled amino acid derivatives typically specify isotopic enrichment of ≥97 atom % 13C . This high enrichment is critical for isotope dilution mass spectrometry (IDMS) where the internal standard must have a unique, stable mass shift without overlapping with the natural isotopic distribution of the unlabeled analyte [1].

Isotope Dilution Mass Spectrometry Internal Standard Quantitative Analysis

Superior Analytical Precision and Accuracy Versus External Calibration

The use of Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 as an internal standard directly addresses the inherent variability of LC-MS/MS analyses. Studies demonstrate that employing a stable isotope-labeled internal standard (SIL-IS) allows for direct quantification using the analyte/internal standard area ratio, often eliminating the need for a calibration curve on each run and significantly improving inter-day precision [1]. This is a direct consequence of the SIL-IS's ability to correct for matrix effects, extraction recovery, and ionization efficiency variations.

LC-MS/MS Quantitative Bioanalysis Internal Standard Method Validation

Defined Purity Specification Suitable for Reference Standard and Method Validation

Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2 is supplied with a minimum purity specification, commonly ≥95% . This specification is comparable to the unlabeled analog which also has a typical purity of 95-98% . The compound is provided with a Certificate of Analysis (COA) that includes LC/MS, NMR, and HPLC data, ensuring it meets the rigorous requirements for a reference standard in pharmaceutical method validation and quality control .

Reference Standard Purity Certificate of Analysis Impurity Profiling

High-Impact Application Scenarios for Ethyl 2-(6-Nitro-2,3-dichlorobenzyl)glycine-13C2


Accurate Quantification of Anagrelide Impurities in API and Drug Products

Used as an internal standard in validated LC-MS/MS methods for quantifying the Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate impurity in Anagrelide Active Pharmaceutical Ingredient (API) batches and finished dosage forms. Its isotopic mass shift (+2 Da) enables specific and sensitive detection, correcting for matrix effects and ensuring compliance with ICH Q3A/Q3B impurity guidelines [1].

Pharmacokinetic and Metabolic Fate Studies of Anagrelide

Employed as a tracer or internal standard in preclinical and clinical pharmacokinetic studies to accurately measure the plasma concentration and metabolic profile of the Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate impurity. The stable isotope label allows for differentiation from the endogenously produced or drug-derived unlabeled compound [2].

Method Development and Validation for ANDA/DMF Submissions

Serves as a critical reference standard for developing and validating robust, stability-indicating HPLC or UPLC-MS methods. The availability of this well-characterized, isotopically labeled standard is essential for demonstrating method specificity, accuracy, and precision required for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) .

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